![molecular formula C15H16INO4 B1609610 1-tert-butyl 6-methyl 3-iodo-1H-indole-1,6-dicarboxylate CAS No. 850374-94-6](/img/structure/B1609610.png)
1-tert-butyl 6-methyl 3-iodo-1H-indole-1,6-dicarboxylate
Overview
Description
1-tert-Butyl 6-methyl 3-iodo-1H-indole-1,6-dicarboxylate is an organic compound that belongs to the class of heterocyclic compounds. It is a derivative of indole and is a white crystalline solid. It is primarily used as a reagent in organic synthesis, and is also known for its use in research applications such as drug discovery, biochemistry, and pharmacology.
Scientific Research Applications
Cancer Research
Indole derivatives, such as 1-tert-butyl 6-methyl 3-iodo-1H-indole-1,6-dicarboxylate, have been increasingly recognized for their potential in cancer treatment. They exhibit properties that can inhibit the growth of cancer cells and may be used in the synthesis of novel chemotherapeutic agents .
Microbial Infection Treatment
The compound’s role in the synthesis of molecules with antimicrobial properties is significant. It can be used to develop new drugs that target resistant strains of bacteria and other microbes .
Neurological Disorders
Researchers are exploring the use of indole derivatives in treating various neurological disorders. The compound’s structural complexity allows for the creation of molecules that can interact with neural pathways .
Organic Synthesis
This compound serves as a precursor in the synthesis of complex organic molecules. Its reactive sites make it a valuable starting material for constructing diverse molecular architectures in medicinal chemistry .
Green Chemistry
The indole ring system is pivotal in green chemistry for developing environmentally friendly synthetic routes. This compound can be used in reactions that minimize harmful byproducts and reduce waste .
Material Science
Indole derivatives are also being studied for their applications in material science. They can contribute to the development of new materials with specific optical or electronic properties .
Alkaloid Synthesis
Alkaloids contain indole moieties, and this compound can be utilized in the synthesis of these naturally occurring, biologically active molecules. It’s particularly useful in creating complex natural products .
Chemical Education
Lastly, the compound is an excellent case study for chemical education, demonstrating key concepts in organic chemistry and synthetic strategies .
Mechanism of Action
Target of Action
Indole derivatives, to which this compound belongs, are known to interact with a variety of targets in the human body . They play a significant role in cell biology and have been used as biologically active compounds for the treatment of various disorders .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to a variety of biological responses .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Indole derivatives have been reported to exhibit various biologically vital properties, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
properties
IUPAC Name |
1-O-tert-butyl 6-O-methyl 3-iodoindole-1,6-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16INO4/c1-15(2,3)21-14(19)17-8-11(16)10-6-5-9(7-12(10)17)13(18)20-4/h5-8H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFPCBJZNHXTGHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=C(C=C2)C(=O)OC)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16INO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00427819 | |
Record name | 1-tert-Butyl 6-methyl 3-iodo-1H-indole-1,6-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00427819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-tert-butyl 6-methyl 3-iodo-1H-indole-1,6-dicarboxylate | |
CAS RN |
850374-94-6 | |
Record name | 1-tert-Butyl 6-methyl 3-iodo-1H-indole-1,6-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00427819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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